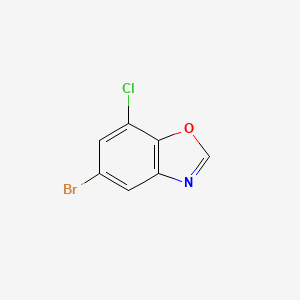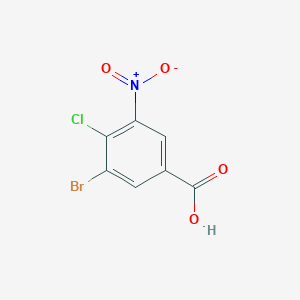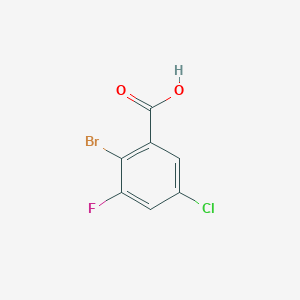
6-溴吲哚嗪
描述
6-Bromoindolizine is a heterocyclic compound with the molecular formula C8H6BrN It is a derivative of indolizine, which is a nitrogen-containing bicyclic compound The presence of a bromine atom at the 6th position of the indolizine ring system imparts unique chemical properties to this compound
科学研究应用
6-Bromoindolizine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and fluorescent dyes.
Biological Studies: 6-Bromoindolizine derivatives are studied for their interactions with biological macromolecules and their potential as enzyme inhibitors.
作用机制
Target of Action
6-Bromoindolizine is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine derivatives have been found to exhibit a variety of potential biological activities .
Mode of Action
Indolizine derivatives, in general, have been found to interact with various biological targets, leading to a range of biological activities . The mode of action of these compounds often involves interactions with cellular targets, leading to changes in cellular processes and functions .
Biochemical Pathways
For instance, the desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g., transition metal-catalyzed reactions and approaches based on oxidative coupling .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall pharmacological profile .
Result of Action
6-Bromoindolizine and its derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . For instance, some compounds showed higher inhibitory activity on the viability of certain liver cancer cells when compared with the standard methotrexate . These compounds were also found to inhibit the proangiogenic cytokines associated with tumor development .
生化分析
Biochemical Properties
6-Bromoindolizine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, 6-Bromoindolizine can act as an inhibitor for certain enzymes, thereby modulating their activity. This interaction is often characterized by the binding of 6-Bromoindolizine to the active site of the enzyme, leading to a decrease in enzyme activity . Additionally, 6-Bromoindolizine has been found to interact with proteins involved in cell signaling pathways, influencing their function and activity .
Cellular Effects
The effects of 6-Bromoindolizine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Bromoindolizine can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it has been observed to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 6-Bromoindolizine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of these biomolecules, thereby modulating their function . Additionally, 6-Bromoindolizine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromoindolizine have been observed to change over time. The stability and degradation of 6-Bromoindolizine are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromoindolizine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 6-Bromoindolizine has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 6-Bromoindolizine vary with different dosages in animal models. At low doses, 6-Bromoindolizine has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At high doses, 6-Bromoindolizine can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the biological activity of 6-Bromoindolizine increases with dosage up to a certain point, beyond which toxic effects become more pronounced .
Metabolic Pathways
6-Bromoindolizine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For instance, 6-Bromoindolizine can inhibit enzymes involved in the biosynthesis of certain metabolites, leading to changes in their levels within the cell .
Transport and Distribution
The transport and distribution of 6-Bromoindolizine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of 6-Bromoindolizine within different cellular compartments . For example, 6-Bromoindolizine can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 6-Bromoindolizine is an important factor that influences its activity and function. It has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biological effects . The localization of 6-Bromoindolizine is often directed by targeting signals and post-translational modifications that guide it to specific organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoindolizine typically involves the bromination of indolizine. One common method is the direct bromination of indolizine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields .
Industrial Production Methods: Industrial production of 6-Bromoindolizine may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
化学反应分析
Types of Reactions: 6-Bromoindolizine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: Oxidation of 6-Bromoindolizine can lead to the formation of corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atom can yield indolizine or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
- Substitution reactions can yield various substituted indolizines.
- Oxidation reactions can produce oxo-indolizines.
- Reduction reactions can lead to dehalogenated indolizines .
相似化合物的比较
Indolizine: The parent compound without the bromine substitution.
6-Chloroindolizine: A similar compound with a chlorine atom instead of bromine.
6-Fluoroindolizine: A fluorine-substituted analog.
Uniqueness of 6-Bromoindolizine: The presence of the bromine atom in 6-Bromoindolizine imparts unique reactivity and binding properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and polarizability can lead to stronger halogen bonding interactions, making 6-Bromoindolizine a valuable compound in the design of new drugs and materials .
属性
IUPAC Name |
6-bromoindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLFBNCOSFBMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)

![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)









